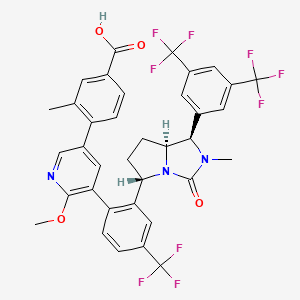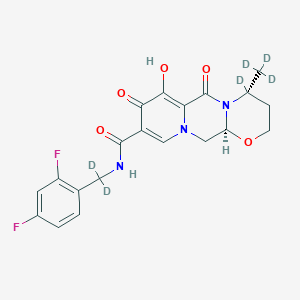
Dolutegravir-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS. Dolutegravir is an integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome, a crucial step in the HIV replication cycle . The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of dolutegravir.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dolutegravir-d6 involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch processing to just 14.5 minutes . The synthetic route involves constructing a pyridone ring, cyclizing it with 3-®-amino-1-butanol, followed by four sequential chemical reactions to form the desired dolutegravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency and yield. The process includes high-speed homogenization and probe sonication techniques, with surfactants like Soluplus to improve solubility and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Dolutegravir-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Applications De Recherche Scientifique
Dolutegravir-d6 is extensively used in scientific research, particularly in the following fields:
Chemistry: To study the reaction mechanisms and pathways of dolutegravir.
Biology: To investigate the metabolic processes and interactions of dolutegravir within biological systems.
Medicine: To develop more effective antiretroviral therapies by understanding the pharmacokinetics and pharmacodynamics of dolutegravir.
Industry: To improve the production processes and formulations of dolutegravir-based medications.
Mécanisme D'action
Dolutegravir-d6 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step, thereby preventing viral replication . The molecular targets include the integrase enzyme and the viral DNA, while the pathways involved are primarily related to the inhibition of viral integration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raltegravir: Another integrase inhibitor used in HIV treatment.
Elvitegravir: A first-generation integrase inhibitor.
Bictegravir: A second-generation integrase inhibitor with a similar mechanism of action.
Cabotegravir: A long-acting integrase inhibitor used in combination therapies.
Uniqueness
It has a higher barrier to resistance compared to first-generation integrase inhibitors like raltegravir and elvitegravir . Additionally, its continuous flow synthesis method significantly reduces production time and increases yield .
Propriétés
Formule moléculaire |
C20H19F2N3O5 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(3S,7R)-7-deuterio-N-[dideuterio-(2,4-difluorophenyl)methyl]-11-hydroxy-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i1D3,7D2,10D |
Clé InChI |
RHWKPHLQXYSBKR-FCNOLGEFSA-N |
SMILES isomérique |
[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC([2H])([2H])C4=C(C=C(C=C4)F)F)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


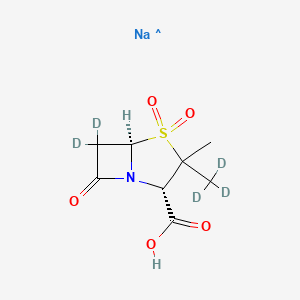
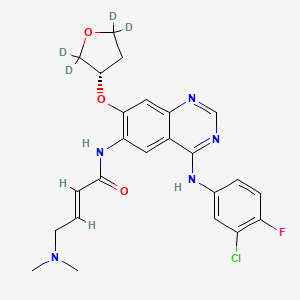
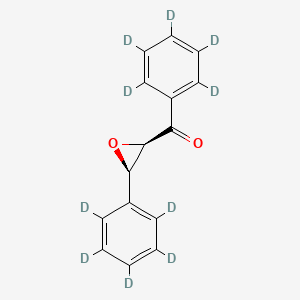

![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
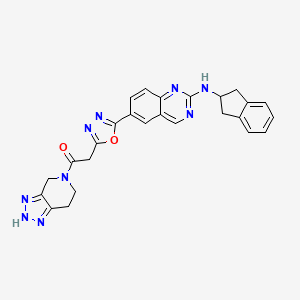
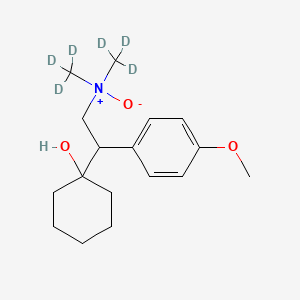
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
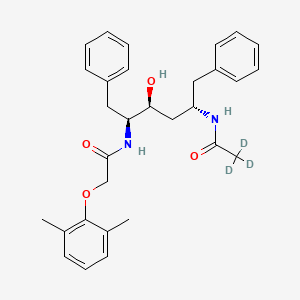


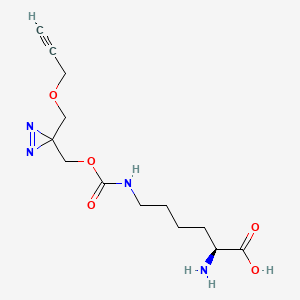
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
